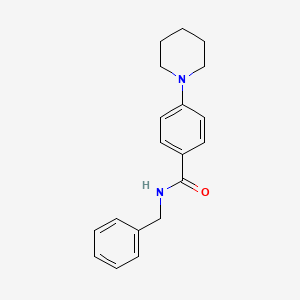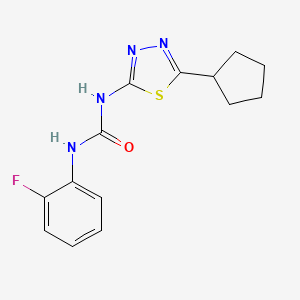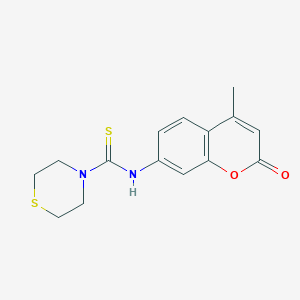
1-(cyclopentylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol; oxalic acid
Descripción general
Descripción
1-(cyclopentylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol; oxalic acid is a useful research compound. Its molecular formula is C20H28N2O5 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(cyclopentylamino)-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt) is 376.19982200 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dynamin GTPase Inhibitors Development
Research on indole-based compounds has led to the development of second-generation dynamin GTPase inhibitors, highlighting their significance in exploring cell biology and potential therapeutic interventions. A focused library development identified key moieties critical for dynamin GTPase inhibition, leading to compounds with increased potency and selectivity, emphasizing their utility in studying clathrin-mediated endocytosis and isoform selectivity (Gordon et al., 2013).
Structural Diversity in Compound Synthesis
Compounds with dimethylamino groups have been used as starting materials in alkylation and ring closure reactions, generating structurally diverse libraries. This approach underscores the flexibility and utility of such compounds in synthetic chemistry, enabling the exploration of novel structures and functionalities (Roman, 2013).
pH- and Salt-Responsive Polymers
The synthesis of carboxybetaine-containing cyclocopolymers demonstrates the applications of similar compounds in creating pH- and salt-responsive materials. These materials have potential uses in various fields, including drug delivery systems and smart materials, due to their responsive nature (Thomas et al., 2003).
Tuning Electronic Properties
Research on cyclopentadienyl analogs with CB2N2 frameworks showcases the ability to tune electronic properties through chemical modifications. Such studies are crucial in the development of materials with desired electronic characteristics for applications in electronics and material science (Ly et al., 2008).
Ionic Liquids and Functional Materials
The synthesis of multi-hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids from dimethyl amino ethanol and 1,3-propane sultone represents the intersection of chemistry and materials science. These ionic liquids have potential applications in creating new functional materials and polyelectrolytes, highlighting the versatility of compounds with dimethylamino and related groups (Zhu et al., 2007).
Propiedades
IUPAC Name |
1-(cyclopentylamino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O.C2H2O4/c1-13-14(2)20(18-10-6-5-9-17(13)18)12-16(21)11-19-15-7-3-4-8-15;3-1(4)2(5)6/h5-6,9-10,15-16,19,21H,3-4,7-8,11-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQNQEGTWUTAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNC3CCCC3)O)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4575391.png)

![N-(3,4-DIMETHOXYPHENETHYL)-N-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYL]AMINE](/img/structure/B4575407.png)

![2-hydroxy-5-(naphthalen-1-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4575414.png)
![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4575426.png)
![N,N'-[(3-phenoxyphenyl)methylene]dibenzamide](/img/structure/B4575442.png)


![N-[(Z)-3-(4-chloroanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4575456.png)
![(5Z)-5-[(5-bromo-3-chloro-2-methoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B4575468.png)
![methyl 2-({4-[(3-phenyl-2-butenoyl)amino]benzoyl}amino)benzoate](/img/structure/B4575474.png)
![N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-4-fluorobenzamide](/img/structure/B4575478.png)
![2-(3-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4575482.png)
